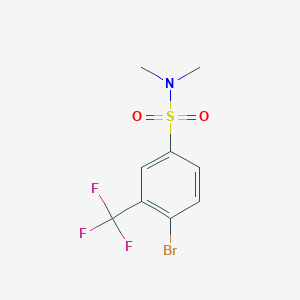

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO2S/c1-14(2)17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBPKKHFQCUHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674497 | |

| Record name | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939989-87-4 | |

| Record name | Benzenesulfonamide, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939989-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The general synthetic strategy involves:

Step 1: Preparation of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride

Starting from commercially available 4-bromo-3-(trifluoromethyl)benzene or its derivatives, sulfonylation is performed using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride (-SO2Cl) group at the benzene ring.Step 2: Amidation with dimethylamine

The sulfonyl chloride intermediate is reacted with dimethylamine (either as a gas or in solution) to form the target sulfonamide, 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide.

Detailed Preparation Steps and Conditions

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Sulfonylation | 4-Bromo-3-(trifluoromethyl)benzene + chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) | Typically performed at 0–5 °C to control regioselectivity and avoid over-sulfonation. The reaction introduces the sulfonyl chloride group at the para position relative to the trifluoromethyl group. |

| 2 | Amidation | 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride + dimethylamine (CH3)2NH, solvent: dichloromethane or tetrahydrofuran, temperature: 0–25 °C | Dimethylamine is introduced slowly to the sulfonyl chloride solution under stirring. The reaction proceeds via nucleophilic attack on the sulfonyl chloride, forming the sulfonamide. The reaction is generally exothermic and requires temperature control. |

| 3 | Purification | Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate) | Purification ensures removal of unreacted starting materials and side products. |

Reaction Mechanism Insights

Sulfonylation: Electrophilic aromatic substitution introduces the sulfonyl chloride group. The trifluoromethyl group is strongly electron-withdrawing, directing substitution to the meta position relative to itself, which aligns with the para position of bromine.

Amidation: The nucleophilic dimethylamine attacks the sulfonyl chloride, displacing chloride ion and forming the sulfonamide bond. The presence of two methyl groups on the amine nitrogen can slightly reduce nucleophilicity compared to primary amines, but the reaction proceeds efficiently under mild conditions.

Optimization Considerations

| Parameter | Recommendation | Rationale |

|---|---|---|

| Solvent | Dichloromethane or tetrahydrofuran | Good solubility for reagents and intermediates; inert under reaction conditions. |

| Temperature | 0–5 °C during sulfonylation; 0–25 °C during amidation | Controls reaction rate and minimizes side reactions such as over-sulfonation or hydrolysis. |

| Molar Ratios | Slight excess of dimethylamine (1.1–1.5 equiv) | Ensures complete conversion of sulfonyl chloride to sulfonamide. |

| Reaction Time | 1–3 hours for amidation | Sufficient for complete reaction, monitored by TLC or HPLC. |

| Purification | Recrystallization or chromatography | Achieves high purity (>98%) necessary for research or pharmaceutical applications. |

Comparative Data Table for Related Sulfonamide Preparations

| Compound | Sulfonylation Reagent | Amine Used | Key Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide | Chlorosulfonic acid | tert-Butylamine | RT, DCM solvent | 75–85% | Recrystallization, column chromatography |

| 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | Sulfuryl chloride | Butylamine | 0–5 °C, THF solvent | 70–80% | Recrystallization, HPLC purification |

| This compound | Chlorosulfonic acid or SO2Cl2 | Dimethylamine | 0–25 °C, DCM or THF | Expected 70–85% | Recrystallization, silica gel chromatography |

Analytical and Quality Control Measures

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the presence of aromatic protons, methyl groups on nitrogen, and trifluoromethyl substituent. Typical aromatic proton signals appear around 7.0–8.0 ppm; methyl groups on nitrogen appear near 2.5–3.0 ppm; trifluoromethyl group shows characteristic ¹⁹F NMR signals.

Mass Spectrometry (MS): Confirms molecular weight consistent with C10H10BrF3NO2S (molecular weight approx. 335 g/mol).

HPLC: Used to assess purity (>98%) and detect impurities such as unreacted sulfonyl chloride or debrominated byproducts.

Melting Point and DSC: Provides information on purity and polymorphism; typical melting point expected in the range 150–180 °C depending on substitution pattern.

Research Findings and Notes

The electron-withdrawing trifluoromethyl group increases the electrophilicity of the sulfonyl chloride intermediate, facilitating amidation with dimethylamine under mild conditions.

The bromine substituent can be utilized for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), enabling the synthesis of more complex derivatives.

The N,N-dimethyl substitution on the sulfonamide nitrogen provides steric hindrance and modulates the compound's lipophilicity and biological activity, which is relevant for pharmaceutical applications.

Safety precautions include working in a fume hood due to volatile amines and corrosive sulfonyl chlorides, using personal protective equipment, and proper disposal of halogenated waste.

Summary Table of Preparation Method

| Stage | Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|

| Sulfonylation | 4-Bromo-3-(trifluoromethyl)benzene + ClSO3H or SO2Cl2 | 0–5 °C, 1–2 h | 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | Control temperature to avoid side reactions |

| Amidation | Sulfonyl chloride + (CH3)2NH | 0–25 °C, 1–3 h, DCM or THF | This compound | Stir under inert atmosphere if possible |

| Purification | Recrystallization or chromatography | RT | Pure sulfonamide (>98%) | Confirm purity by HPLC and NMR |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Organic Synthesis

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide is utilized as a building block in organic synthesis. It can participate in various chemical reactions, including:

- Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be replaced by nucleophiles.

- Cross-Coupling Reactions: It can be involved in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of bacterial infections. Its sulfonamide moiety may exhibit antimicrobial properties by interfering with folic acid synthesis pathways, similar to other sulfonamides.

Mechanism of Action:

- Inhibits bacterial growth by targeting enzymes involved in folate metabolism.

- The trifluoromethyl group enhances lipophilicity, improving interaction with biological membranes and proteins.

Pharmaceutical Development

This compound serves as an intermediate in synthesizing various pharmaceuticals:

- It has been used in the preparation of compounds targeting specific receptors such as the sphingosine-1-phosphate receptor.

- Investigated for potential therapeutic properties against viral infections and other diseases.

Case Studies

- Antiviral Activity: Research has demonstrated that compounds with trifluoromethyl groups can inhibit viral replication by targeting RNA-dependent RNA polymerases. Studies on related compounds have shown promising results against viruses like measles, indicating potential pathways for further exploration using this compound .

- Antibacterial Studies: Investigations into the antibacterial properties of sulfonamides have revealed that modifications to the sulfonamide structure can enhance efficacy against resistant strains of bacteria, suggesting that derivatives of this compound could be developed for clinical use .

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide is not well-documented, as it is primarily used in research settings. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the bromine, trifluoromethyl, and sulfonamide groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Benzenesulfonamides

a) 4-Bromo-N-methylbenzenesulfonamide (CAS: 30058-40-3)

- Structural Differences : Lacks the trifluoromethyl group and has a single methyl group on the sulfonamide nitrogen.

- The dimethylamine group in the target compound may enhance solubility in polar solvents compared to the mono-methyl analog .

b) 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS: 1020252-91-8)

- Structural Differences : Bromine at the 3-position instead of 4, with methyl groups at the 5-position and sulfonamide nitrogen.

- Implications : Positional isomerism affects electronic distribution and steric hindrance. The 4-bromo substitution in the target compound may facilitate para-directed electrophilic reactions, whereas the 3-bromo isomer could favor meta-substitution patterns .

Fluorinated Benzenesulfonamides

a) 3,4-Difluorobenzenesulfonamide (CAS: 703-12-8)

- Structural Differences : Replaces bromine and trifluoromethyl groups with fluorine atoms at the 3- and 4-positions.

- Implications : Fluorine’s strong electron-withdrawing effect increases ring deactivation but lacks the steric bulk of bromine. The trifluoromethyl group in the target compound enhances lipophilicity, which could improve membrane permeability in biological systems .

b) Perfluorinated Benzenesulfonamides (e.g., CAS: 52026-59-2)

- Structural Differences : Feature pentafluoroethyl and tris(trifluoromethyl) substituents.

- Implications : Higher fluorine content increases chemical inertness and thermal stability. However, the target compound’s single trifluoromethyl group balances reactivity and stability, making it more versatile in synthetic applications .

Pharmacologically Active Sulfonamides

a) Celecoxib (CAS: 169590-42-5)

- Structural Differences : Contains a pyrazole ring and 4-methylphenyl group instead of bromine and trifluoromethyl substituents.

- Implications: Celecoxib’s structure is optimized for cyclooxygenase-2 (COX-2) inhibition. The target compound’s bromine and trifluoromethyl groups may confer distinct bioactivity, though its primary use remains non-pharmacological .

b) Triazole-containing Sulfonamides (e.g., CAS: 338794-54-0)

- Structural Differences: Incorporates a 1,2,4-triazole ring and phenoxyethylthio groups.

- The target compound’s simpler structure prioritizes synthetic utility over complex pharmacodynamics .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS | Key Substituents | Key Properties/Applications |

|---|---|---|---|

| Target Compound | 939989-87-4 | 4-Br, 3-CF₃, N,N-dimethyl-SO₂NH₂ | Synthetic intermediate, high lipophilicity |

| 4-Bromo-N-methylbenzenesulfonamide | 30058-40-3 | 4-Br, N-methyl-SO₂NH₂ | Simpler reactivity, lower solubility |

| 3,4-Difluorobenzenesulfonamide | 703-12-8 | 3-F, 4-F, SO₂NH₂ | High electron deficiency, thermal stability |

| Celecoxib | 169590-42-5 | Pyrazole, 4-MePh, SO₂NH₂ | COX-2 inhibitor, pharmaceutical use |

Table 2: Hazard Comparison

Biological Activity

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide (CAS 939989-87-4) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C9H9BrF3NO2S. Its structure includes a bromine atom, trifluoromethyl group, and a sulfonamide functional group, which are crucial for its biological activity. The presence of these groups influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting various enzymes, particularly those involved in bacterial growth and inflammation.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Inhibits proliferation of certain cancer cell lines.

- Anti-inflammatory Effects : Reduces inflammation through enzyme inhibition.

Data Summary of Biological Activities

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

- Antimicrobial Activity : A study showed that this compound exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis leading to cell lysis.

- Anticancer Properties : Research indicated that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The study suggested that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : In vivo studies demonstrated that administration resulted in decreased levels of inflammatory markers in animal models of arthritis. This effect was attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide | Chlorine substitution affects reactivity | Moderate antimicrobial activity |

| 4-Iodo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide | Iodine enhances lipophilicity | Higher anticancer potential |

| 4-Fluoro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide | Fluorine substitution alters electronic properties | Enhanced anti-inflammatory effects observed |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Bromination at the 4-position and trifluoromethylation at the 3-position can be achieved using electrophilic substitution or metal-mediated coupling reactions. Sulfonamide formation is critical: reacting the sulfonyl chloride intermediate with dimethylamine under anhydrous conditions ensures high yield. For example, analogous bromo-sulfonamide compounds are synthesized via nucleophilic substitution of brominated precursors with sulfonating agents (e.g., sulfur trioxide complexes) . Purification via recrystallization or column chromatography is essential to isolate the product.

Q. How can NMR spectroscopy be optimized to characterize this compound’s structural integrity?

- Methodological Answer : Use and NMR to confirm substituent positions. The trifluoromethyl group () produces a distinct signal near to ppm, while the dimethylamino group () shows singlet protons at ~2.8–3.2 ppm in NMR. Coupling patterns in aromatic regions (e.g., meta-substitution) help verify the bromine and trifluoromethyl positions. For validation, compare spectra with structurally related compounds, such as 3-bromobenzenesulfonamide derivatives .

Q. What are best practices for ensuring purity during synthesis and isolation?

- Methodological Answer : Monitor reaction progress using TLC or HPLC. Post-synthesis, employ recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to remove unreacted starting materials. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying purity (>95%). Thermogravimetric analysis (TGA) can assess thermal stability and residual solvent content .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The group enhances metabolic stability and lipophilicity, improving membrane permeability in drug candidates. Its electron-withdrawing nature also modulates the sulfonamide’s acidity, affecting binding to biological targets. For example, trifluoromethylated sulfonamides exhibit increased affinity for enzymes like carbonic anhydrase. Structure-activity relationship (SAR) studies should compare analogs with , , or substituents to quantify these effects .

Q. What strategies resolve conflicting spectral data during structural elucidation?

- Methodological Answer : Combine multiple techniques (e.g., NMR, HRMS, X-ray crystallography) to cross-validate results. If NMR signals overlap, use 2D-COSY or NOESY to assign coupling networks. For ambiguous fluorine environments, - heteronuclear correlation spectroscopy clarifies spatial relationships. In cases of unexpected byproducts (e.g., double sulfonamides), crystallographic data can confirm structural anomalies, as seen in related sulfonamide studies .

Q. What in vitro models are suitable for evaluating its biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase isoforms) due to sulfonamide’s known role as a zinc-binding group. Cell-based assays using cancer lines (e.g., HeLa or MCF-7) assess antiproliferative effects. For pharmacokinetic profiling, use Caco-2 monolayers to measure permeability and microsomal stability assays (e.g., liver microsomes) to predict metabolic clearance. Dose-response curves (IC/EC) should be normalized to controls like acetazolamide .

Q. How can stability under varying pH and temperature conditions be systematically assessed?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures.

- Light Sensitivity : Expose to UV/VIS light (ICH Q1B guidelines) and monitor photodegradation products.

The group generally improves oxidative stability, but bromine may increase susceptibility to nucleophilic attack under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.